1-(2-Ethoxyethyl)-1,4-diazepane

説明

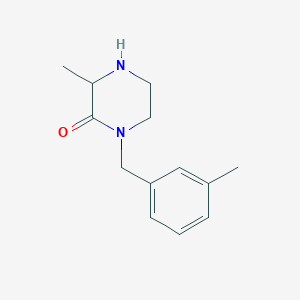

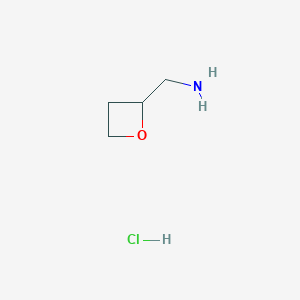

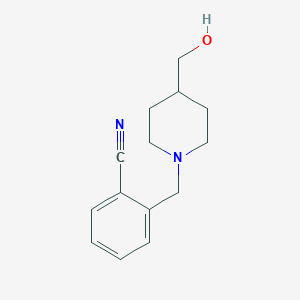

1-(2-Ethoxyethyl)-1,4-diazepane, also known as EEDQ, is a chemical compound commonly used in scientific research. This compound is a diazirine-based crosslinking agent that is used to study protein-protein interactions and protein structure. EEDQ is a versatile compound that has a wide range of applications in biochemistry and molecular biology.

科学的研究の応用

Therapeutic Potential

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

Synthesis of Metabolites

The compound has been used in the synthesis of metabolites of 1-(2-ethoxyethyl)-2-(hexahydro-4-methyl-1 H-1,4-diazepin-1-yl)-1 H-benzimidazole difumarate (KG-2413) and related compounds .

作用機序

Target of Action

1-(2-Ethoxyethyl)-1,4-diazepane is a complex compound that has been found to have similarities with certain compounds used in medical applications. It shares structural similarities with Tetrofosmin , a diphosphine complexed with technetium 99 used for imaging to determine myocardial ischemia, infarcted myocardium, and assessment of left ventricular function . Therefore, it can be inferred that the primary targets of 1-(2-Ethoxyethyl)-1,4-diazepane could be similar to those of Tetrofosmin, which are primarily the myocardial cells.

Mode of Action

Based on its structural similarity to tetrofosmin , it can be hypothesized that it might interact with its targets in a similar manner. Tetrofosmin was developed to overcome the non-target uptake of radioligands by the generation of hetero-atomic compounds . It is used in conjunction with technetium Tc-99m as a radiopharmaceutical . Therefore, 1-(2-Ethoxyethyl)-1,4-diazepane might also interact with its targets through a similar mechanism.

Biochemical Pathways

For instance, 2-Ethoxyethyl acetate, a compound with a similar structure, is rapidly metabolized to 2-ethoxyethanol in the blood via hydrolysis . Then, 2-ethoxyethanol is metabolized, mainly by alcohol dehydrogenase, to 2-ethoxyacetaldehyde, which is further metabolized by aldehyde dehydrogenase to 2-ethoxyacetic acid (2-EAA) in the liver . These two compounds are the likely active metabolites, which are thought to be involved in some of the toxic effects .

Pharmacokinetics

Based on its structural similarity to bilastine , a second-generation H1 antihistamine, it can be inferred that it might have similar ADME properties. Bilastine is rapidly absorbed and exhibits linear kinetics in the dose range studied . It is characterized by two-compartmental kinetics with a rapid-absorption phase . The maximal response is observed at approximately 4 hours or later .

Result of Action

For instance, 2-Ethoxyethyl acetate, a compound with a similar structure, can cause a slight skin and eye irritation after exposure .

Action Environment

For instance, 2-Ethoxyethyl acetate, a compound with a similar structure, can be absorbed through inhalation, ingestion, and dermally and should be avoided . It may form an explosive mixture with air . It is also incompatible with strong acids, strong alkalis and nitrates . It may form unstable peroxides and it can soften many plastics, attack plastics, rubber and coatings .

特性

IUPAC Name |

1-(2-ethoxyethyl)-1,4-diazepane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O/c1-2-12-9-8-11-6-3-4-10-5-7-11/h10H,2-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJAIXSSHAFZQKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1CCCNCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Iodo-5-(1-methyl-1H-pyrazol-4-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B3080954.png)

![Methyl [(4-tert-butylphenyl)sulfonyl]acetate](/img/structure/B3080993.png)

![5-methyl-1-[4-(methylthio)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B3081016.png)

![2-[(4-Fluorophenyl)sulfonyl]-2-(furan-2-yl)ethanamine](/img/structure/B3081021.png)

![1,4-Dioxaspiro[4.4]nonan-6-ol](/img/structure/B3081033.png)